molecular formula C22H24BrNO4S B2455053 8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1052607-88-1

8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

Cat. No.: B2455053
CAS No.: 1052607-88-1
M. Wt: 478.4
InChI Key: ZUUBNLHRPQOOTA-UHFFFAOYSA-N
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Description

8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a useful research compound. Its molecular formula is C22H24BrNO4S and its molecular weight is 478.4. The purity is usually 95%.
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Properties

IUPAC Name

4-bromo-12-(4-tert-butylphenyl)sulfonyl-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrNO4S/c1-21(2,3)13-5-8-15(9-6-13)29(26,27)19-17-12-22(4,24-20(19)25)28-18-10-7-14(23)11-16(17)18/h5-11,17,19H,12H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUBNLHRPQOOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(O2)C=CC(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a complex organic compound belonging to the class of oxazocins. This compound has garnered attention due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide an in-depth analysis of the biological activity of this compound based on available research findings.

Chemical Structure

The chemical structure of the compound is crucial for understanding its biological activity. The structure includes a bromine atom, a sulfonyl group attached to a tert-butyl phenyl moiety, and a methanobenzo[g][1,3]oxazocin core. This unique arrangement of functional groups is believed to contribute to its pharmacological properties.

Anticancer Activity

The anticancer activity of oxazocin compounds has been explored in various studies. Oxazocins have been reported to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. A study focusing on related compounds indicated that modifications in the chemical structure significantly influenced their cytotoxicity against cancer cell lines . The presence of the bromine atom and sulfonyl group in our compound may enhance its interaction with biological targets involved in cancer progression.

Anti-inflammatory Activity

Compounds with oxazocin structures have also been investigated for their anti-inflammatory properties. The sulfonyl group is known to play a role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines. Research has shown that certain oxazocins can reduce inflammation in animal models by targeting specific pathways involved in inflammatory processes .

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, several potential mechanisms can be inferred from related compounds:

  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with enzymes involved in inflammation or cancer cell signaling pathways.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Antioxidant Activity : The presence of certain functional groups may confer antioxidant properties that protect cells from oxidative damage.

Data Tables

Activity Type Related Compounds Observed Effects References
AntimicrobialBenzofuran derivativesSignificant inhibition of bacterial growth
AnticancerOxazocin derivativesInduction of apoptosis in cancer cell lines
Anti-inflammatorySulfonamide analogsReduction in pro-inflammatory cytokines

Case Studies

While specific case studies on this compound are scarce, related research on similar compounds has provided insights into their biological effects:

  • Study on Antimicrobial Activity : A study evaluated the effectiveness of several oxazocin derivatives against common pathogens and found promising results indicating potential applications in treating infections .
  • Research on Anticancer Properties : Investigations into structurally similar compounds revealed their ability to inhibit tumor growth in vitro and in vivo models through apoptosis induction and cell cycle arrest .

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